molecular formula C15H18N4O B7548533 3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline

3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline

Cat. No.: B7548533
M. Wt: 270.33 g/mol
InChI Key: OALOHUDBPNERIX-UHFFFAOYSA-N
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Description

3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline is an organic compound that belongs to the class of imidazo[4,5-C]pyridines This compound is characterized by its unique structure, which includes an imidazo[4,5-C]pyridine core fused with a carbonyl group and an N,N-dimethylaniline moiety

Preparation Methods

The synthesis of 3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane, and may require the presence of catalysts or reagents to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding imidazo[4,5-C]pyridine derivatives with altered functional groups, while reduction reactions can lead to the formation of reduced imidazo[4,5-C]pyridine analogs.

Scientific Research Applications

3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery .

In the field of material science, this compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline can be compared with other similar compounds, such as 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine and 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine dihydrochloride . These compounds share a similar imidazo[4,5-C]pyridine core but differ in their substituents and functional groups. The unique combination of the carbonyl group and N,N-dimethylaniline moiety in this compound distinguishes it from these related compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18(2)12-5-3-4-11(8-12)15(20)19-7-6-13-14(9-19)17-10-16-13/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALOHUDBPNERIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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